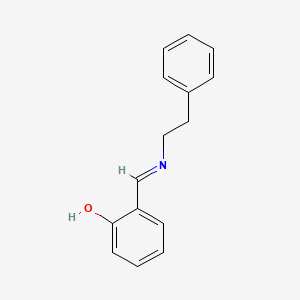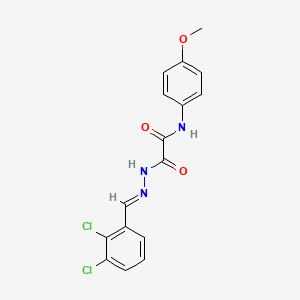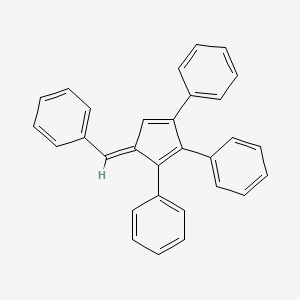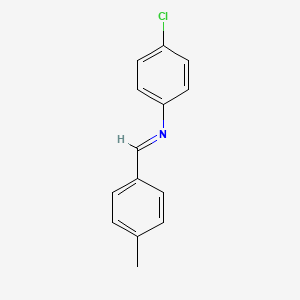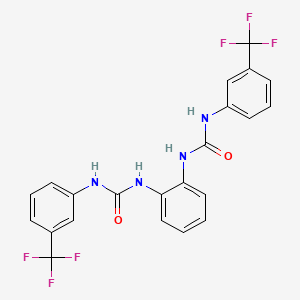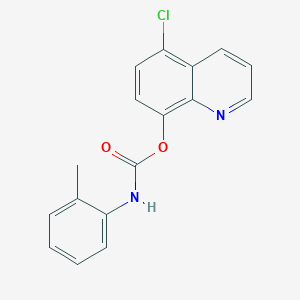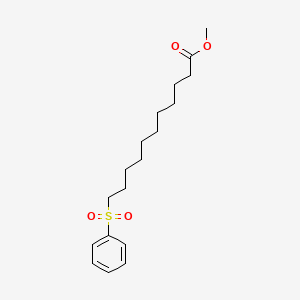
Methyl 11-(phenylsulfonyl)undecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 11-(phenylsulfonyl)undecanoate is an organic compound with the molecular formula C18H28O4S and a molecular weight of 340.485 g/mol It is a sulfone derivative, characterized by the presence of a phenylsulfonyl group attached to an undecanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-(phenylsulfonyl)undecanoate typically involves the reaction of 11-bromoundecanoic acid with phenylsulfonyl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like piperidine or magnesium sulfate to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 11-(phenylsulfonyl)undecanoate undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfone derivatives, while reduction can produce sulfides .
Aplicaciones Científicas De Investigación
Methyl 11-(phenylsulfonyl)undecanoate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Methyl 11-(phenylsulfonyl)undecanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or disrupting microbial cell membranes . The phenylsulfonyl group is known to participate in covalent bonding with nucleophilic sites on target molecules, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methyl 11-(phenylsulfonyl)undecanoate include other sulfone derivatives such as:
- This compound
- Phenylsulfonylacetophenone
- Vinyl sulfone derivatives
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its long undecanoate chain and phenylsulfonyl group make it particularly suitable for applications requiring both hydrophobic and hydrophilic interactions .
Propiedades
Número CAS |
5455-42-5 |
|---|---|
Fórmula molecular |
C18H28O4S |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
methyl 11-(benzenesulfonyl)undecanoate |
InChI |
InChI=1S/C18H28O4S/c1-22-18(19)15-11-6-4-2-3-5-7-12-16-23(20,21)17-13-9-8-10-14-17/h8-10,13-14H,2-7,11-12,15-16H2,1H3 |
Clave InChI |
AIPGECMSPJNWOV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCCCCS(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



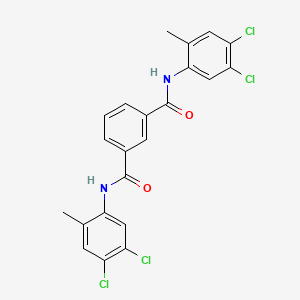
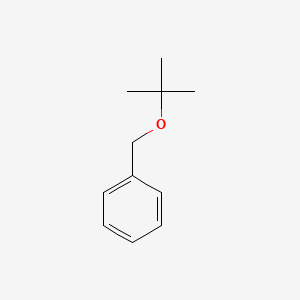

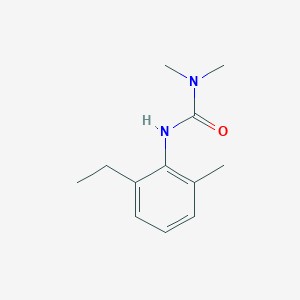
![4-[(E)-2-phenylethenyl]cinnoline](/img/structure/B11955362.png)

